In-Depth Technical Guide: 6-(4-n-Butylphenyl)-6-oxohexanoic Acid
In-Depth Technical Guide: 6-(4-n-Butylphenyl)-6-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-(4-n-butylphenyl)-6-oxohexanoic acid. The information is curated for professionals in the fields of chemical research and drug development.
Core Chemical Properties
6-(4-n-Butylphenyl)-6-oxohexanoic acid is a keto-acid derivative of hexanoic acid. While specific experimental data for this compound is not widely published, its properties can be inferred from closely related analogs and predictive models.
| Property | Value | Source |
| IUPAC Name | 6-(4-butylphenyl)-6-oxohexanoic acid | N/A |
| CAS Number | Not available | N/A |
| Molecular Formula | C₁₆H₂₂O₃ | [1] |
| Molecular Weight | 262.34 g/mol | [1] |
| Predicted Boiling Point | 430.9 ± 38.0 °C | [2] |
| Predicted Density | 1.056 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 4.68 ± 0.10 | [2] |
Synthesis Protocol: Friedel-Crafts Acylation
A plausible and commonly employed method for the synthesis of 6-(4-n-butylphenyl)-6-oxohexanoic acid is the Friedel-Crafts acylation of n-butylbenzene. This electrophilic aromatic substitution reaction involves the reaction of n-butylbenzene with an acylating agent derived from adipic acid, such as adipoyl chloride or adipic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Experimental Workflow: Synthesis of 6-(4-n-butylphenyl)-6-oxohexanoic acid
Caption: Proposed workflow for the synthesis of 6-(4-n-butylphenyl)-6-oxohexanoic acid.
Detailed Methodology
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane. The suspension is cooled in an ice bath.
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Addition of Reactants: n-Butylbenzene (1.0 equivalent) is added to the stirred suspension. Adipoyl chloride (1.05 equivalents) is dissolved in the same inert solvent and added dropwise via the dropping funnel, maintaining the temperature between 0 and 5 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
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Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.
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Purification: The solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure 6-(4-n-butylphenyl)-6-oxohexanoic acid.
Potential Biological Activity and Signaling Pathways
While no specific biological data for 6-(4-n-butylphenyl)-6-oxohexanoic acid has been found, structurally similar compounds, such as 6-aryl-4-oxohexanoic acids, have been investigated for their anti-inflammatory properties. These compounds have been shown to modulate the biosynthesis of eicosanoids, which are key signaling molecules in inflammation.
A potential mechanism of action for 6-(4-n-butylphenyl)-6-oxohexanoic acid could be the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins from arachidonic acid.
Cyclooxygenase (COX) Signaling Pathway
Caption: Potential modulation of the cyclooxygenase pathway by the target compound.
Experimental Protocols for Biological Assays
To evaluate the potential anti-inflammatory activity of 6-(4-n-butylphenyl)-6-oxohexanoic acid, an in vitro cyclooxygenase (COX) inhibition assay can be performed.
In Vitro COX Inhibition Assay Protocol
This protocol is based on commercially available COX inhibitor screening kits.
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Preparation of Reagents: Prepare the assay buffer, heme, and solutions of the test compound at various concentrations.
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Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound solution. Incubate at 37 °C for 10 minutes.
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Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction and incubate for a further 2 minutes at 37 °C.
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Stopping the Reaction: Terminate the reaction by adding a solution of hydrochloric acid.
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Quantification of Prostaglandins: The amount of prostaglandin produced is quantified using an enzyme immunoassay (EIA). This involves the reduction of PGH₂ to PGF₂α, followed by a competitive assay with a PGF₂α-acetylcholinesterase conjugate. The colorimetric change is measured spectrophotometrically, which is inversely proportional to the amount of prostaglandin produced.
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Data Analysis: The IC₅₀ values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated from the concentration-response curves.
Analytical Characterization
The identity and purity of synthesized 6-(4-n-butylphenyl)-6-oxohexanoic acid should be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, a triplet for the terminal methyl group of the butyl chain around 0.9 ppm, multiplets for the methylene groups of the butyl chain and the hexanoic acid chain, and a broad singlet for the carboxylic acid proton.
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¹³C NMR: Expected signals would include a carbonyl carbon around 200 ppm, a carboxylic acid carbon around 180 ppm, aromatic carbons in the 120-150 ppm range, and aliphatic carbons in the 10-40 ppm range.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (262.34 g/mol ). Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and loss of the butyl group.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the carbonyl group (C=O) of the ketone (around 1680 cm⁻¹), the carbonyl group of the carboxylic acid (around 1710 cm⁻¹), and the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹).
Conclusion
This technical guide provides a foundational understanding of 6-(4-n-butylphenyl)-6-oxohexanoic acid, including its chemical properties, a plausible synthetic route, and potential for biological activity as an anti-inflammatory agent. The provided experimental protocols and analytical information serve as a starting point for researchers and drug development professionals interested in further investigating this compound and its analogs. Further experimental validation is required to confirm the predicted properties and biological activities.
